2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H19BrF3N3OS and its molecular weight is 546.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological activities, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Synthesis
The molecular formula of the compound is C20H16BrF3N4OS, with a molecular weight of approximately 497.33 g/mol. The synthesis typically involves multi-step reactions, including the formation of the imidazole ring and subsequent functionalization with thiol and acetamide groups.
Synthesis Overview
- Starting Materials : 4-bromophenyl derivatives, trifluoromethyl phenyl compounds, and appropriate reagents for imidazole synthesis.
- Reaction Conditions : Alkaline medium for S-alkylation, followed by reductive processes to yield the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound, particularly against various bacterial strains. For instance, in vitro testing has shown significant inhibition against Clostridium difficile with an IC50 value ranging from 0.10 to 0.24 μM, indicating strong antibacterial activity compared to standard antibiotics .
Anticancer Activity
The compound has also been evaluated for anticancer properties. In cell line studies, it demonstrated cytotoxic effects with IC50 values below those of established chemotherapeutics such as doxorubicin. The presence of the thiazole moiety appears crucial for enhancing cytotoxicity, as seen in related compounds .
The proposed mechanism of action involves:
- Inhibition of Key Enzymes : Compounds similar to this one have been shown to inhibit FabK enzymes crucial for bacterial cell wall synthesis.
- Cell Cycle Disruption : Observations suggest that treatment with this compound can lead to cell cycle arrest in cancer cells, promoting apoptosis.
Table 1: Biological Activity Summary
Biological Activity | Test Organism/Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Antibacterial | C. difficile | 0.10 - 0.24 | |
Anticancer | A-431 Cell Line | <1.0 | |
Anticancer | Jurkat Cell Line | <1.0 |
Case Study 1: Antibacterial Efficacy
In a recent study, the compound was tested against multiple strains of C. difficile. The results indicated not only effective inhibition but also synergy when combined with other antibiotics, suggesting potential for combination therapies in resistant infections.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on various cancer cell lines, including A-431 and Jurkat cells. The results consistently showed that the compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology.
属性
IUPAC Name |
2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrF3N3OS/c1-16-5-11-20(12-6-16)31-23(33)15-34-24-30-14-22(17-7-9-19(26)10-8-17)32(24)21-4-2-3-18(13-21)25(27,28)29/h2-14H,15H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDBWBBZXKQPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。